5-Acetyl-4-methyl-2,5-dihydropyran-6-one
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Overview
Description
5-Acetyl-4-methyl-2,5-dihydropyran-6-one is an organic compound with the molecular formula C8H10O3 It belongs to the class of pyran derivatives, which are six-membered oxygen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-methyl-2,5-dihydropyran-6-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-5,6-dihydro-2H-pyran-2-one with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-4-methyl-2,5-dihydropyran-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-Acetyl-4-methyl-2,5-dihydropyran-6-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Acetyl-4-methyl-2,5-dihydropyran-6-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5,6-dihydro-2H-pyran-2-one: A closely related compound with similar chemical properties.
Dehydromevalonolactone: Another pyran derivative with potential biological activities.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H10O3 |
---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
5-acetyl-4-methyl-2,5-dihydropyran-6-one |
InChI |
InChI=1S/C8H10O3/c1-5-3-4-11-8(10)7(5)6(2)9/h3,7H,4H2,1-2H3 |
InChI Key |
CVUPZLJDYQHRJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCOC(=O)C1C(=O)C |
Origin of Product |
United States |
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